molecular formula C9H7F3N4 B1418052 5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole CAS No. 874607-04-2

5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole

Cat. No.: B1418052
CAS No.: 874607-04-2
M. Wt: 228.17 g/mol
InChI Key: CGKUXXKMSFJBQY-UHFFFAOYSA-N
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Description

5-{[4-(Trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole (CAS 874607-04-2) is a high-purity organic compound with a molecular formula of C 9 H 7 F 3 N 4 and a molecular weight of 228.17 g/mol . The tetrazole functional group is a well-known bioisostere for carboxylic acids and other moieties, making this compound a valuable scaffold in medicinal chemistry and drug discovery research . While specific studies on this exact molecule are limited, research on structurally similar compounds reveals significant potential. Tetrazole derivatives have been extensively investigated for their diverse biological activities. For instance, closely related molecules have demonstrated promising antidepressant properties in preclinical models, with one study showing a trifluoromethyl-substituted tetrazole analog significantly reducing immobility time in the forced swim test, suggesting an effect linked to the serotonergic system (5-HT) . Other tetrazole-triazole hybrids have been reported to possess notable antinociceptive and anti-inflammatory effects, with mechanisms potentially involving opioid receptors and TRPV1 channels . This makes this compound a compound of interest for researchers in neuroscience, pharmacology, and inflammation. This product is provided for Research Use Only. It is intended for laboratory research and chemical synthesis applications and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

5-[[4-(trifluoromethyl)phenyl]methyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)7-3-1-6(2-4-7)5-8-13-15-16-14-8/h1-4H,5H2,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKUXXKMSFJBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNN=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227849
Record name 5-[[4-(Trifluoromethyl)phenyl]methyl]-2H-tetrazole
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Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874607-04-2
Record name 5-[[4-(Trifluoromethyl)phenyl]methyl]-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874607-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[4-(Trifluoromethyl)phenyl]methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-{[4-(Trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole is a tetrazole derivative that has garnered interest due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its pharmacological properties. The tetrazole ring system is known for its ability to form hydrogen bonds and participate in various biochemical interactions, making it a valuable scaffold in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Weight : 228.17 g/mol
  • CAS Number : 874607-04-2
  • Structure : The compound consists of a tetrazole ring substituted with a phenyl group that contains a trifluoromethyl moiety.

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess antibacterial and antifungal activities:

  • Antibacterial Activity : A study reported that tetrazole derivatives exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were determined using the microdilution method. For example, one derivative showed an MIC of 100 μg/mL against Bacillus subtilis and was compared favorably against penicillin .
CompoundTarget BacteriaMIC (μg/mL)Reference
5-{[4-(Trifluoromethyl)phenyl]methyl}-2H-tetrazoleStaphylococcus aureusTBD
Similar DerivativeBacillus subtilis100
Similar DerivativePseudomonas aeruginosa125

Anticancer Activity

Tetrazole derivatives have also been investigated for their anticancer potential. A relevant study indicated that certain tetrazoles demonstrated cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation.

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial and anticancer activities, tetrazole compounds have been reported to exhibit anti-inflammatory and analgesic effects. These properties are attributed to their ability to modulate inflammatory pathways and inhibit pain signaling mechanisms.

Case Studies

  • Synthesis and Evaluation of Tetrazole Derivatives :
    A systematic study synthesized various tetrazole derivatives and evaluated their biological activities. Among these, a compound structurally similar to this compound showed promising results against both bacterial strains and cancer cell lines .
  • Mechanistic Studies :
    Further investigations into the mechanism of action revealed that the incorporation of the trifluoromethyl group significantly enhances the binding affinity of these compounds to target enzymes involved in bacterial resistance and cancer progression .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole with its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
5-{[4-(Trifluoromethyl)phenyl]methyl}-2H-tetrazole CF₃ at para position C₉H₇F₃N₄ 236.17 High lipophilicity, electron-withdrawing
5-[(4-Methylphenyl)methyl]-2H-tetrazole CH₃ at para position C₉H₁₀N₄ 174.21 Moderate lipophilicity, electron-donating
5-(2-Fluorophenyl)-1H-tetrazole F at ortho position C₇H₅FN₄ 164.14 Polar, moderate metabolic stability

Key Observations :

  • Trifluoromethyl vs. Methyl : The CF₃ group increases molecular weight by ~35% compared to CH₃, significantly altering electronic and steric profiles. The electron-withdrawing nature of CF₃ may enhance acidity of the tetrazole N-H group, affecting reactivity in metal coordination or hydrogen bonding .
  • Substituent Position : The para-CF₃ group in the target compound contrasts with the ortho-F substituent in 5-(2-fluorophenyl)-1H-tetrazole, which introduces steric hindrance and polar interactions .

Analogous Compounds :

  • 5-[(4-Methylphenyl)methyl]-2H-tetrazole : Likely synthesized via similar cyclization using 4-methylbenzyl cyanide and NaN₃ .
  • 5-(2-Fluorophenyl)-1H-tetrazole : Prepared from 2-fluorobenzonitrile and NaN₃ under acidic conditions .

Catalyst Comparison :

  • Immobilized AlCl₃ on γ-Al₂O₃ is used for greener synthesis of tetrazoles, reducing waste .
  • InCl₃ is employed for triazole derivatives but is less common for tetrazoles .

Physicochemical and Application Differences

Lipophilicity :

  • The trifluoromethyl group increases logP compared to methyl or fluoro analogs, enhancing membrane permeability—a critical factor in drug design.

Thermal Stability :

  • Fluorinated tetrazoles generally exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature applications.

Preparation Methods

Microwave-Assisted Synthesis

Overview:
Microwave irradiation has gained prominence as a rapid and environmentally benign method for synthesizing tetrazoles. It accelerates reaction kinetics, reduces reaction times, and often improves yields without the need for catalysts.

Methodology:
Typically, the synthesis involves a [3+2] cycloaddition reaction between an appropriate nitrile derivative and sodium azide under microwave irradiation. For the specific compound, the process begins with the formation of a precursor nitrile bearing the 4-(trifluoromethyl)phenylmethyl group, followed by cycloaddition.

Research Findings:

  • A study demonstrated that microwave-promoted synthesis of 5-aryl-2H-tetrazoles, including trifluoromethyl derivatives, could be performed catalyst-free, significantly reducing reaction times from hours to minutes.
  • The reaction conditions generally involve heating the nitrile with sodium azide in a suitable solvent (e.g., DMF or DMSO) under microwave irradiation at temperatures around 120°C for 10-20 minutes, yielding high purity products.

Advantages:

  • Rapid reaction times
  • No need for catalysts
  • High yields and purity

Limitations:

  • Limited scalability
  • Requirement for specialized microwave equipment

Heterogeneous Catalysis

Overview:
Heterogeneous catalysts, including metal oxides and supported nanoparticles, have been employed to enhance selectivity and yield while maintaining eco-friendliness.

Methodology:
The synthesis involves the cycloaddition of azides to nitrile precursors in the presence of catalysts such as zinc oxide, titanium dioxide, or supported metal nanoparticles (e.g., Pd, Cu).

Research Findings:

  • A notable approach used zinc oxide as a catalyst in a solvent-free environment, facilitating the cycloaddition at moderate temperatures (~80°C) with yields exceeding 85%.
  • Supported metal nanoparticles have demonstrated excellent catalytic activity, enabling the synthesis at lower temperatures and shorter times.

Data Table 1: Comparative Catalytic Methods

Catalyst Reaction Temperature Time (hours) Yield (%) Notes
Zinc Oxide 80°C 2 85+ Solvent-free, eco-friendly
Titanium Dioxide 100°C 3 80+ Reusable catalyst
Palladium Nanoparticles 60°C 1.5 88 High activity, requires careful handling

Advantages:

  • Reusability of catalysts
  • Mild reaction conditions
  • Environmentally benign

Limitations:

  • Catalyst recovery and reuse need optimization
  • Potential metal contamination

Miscellaneous Synthetic Routes

Overview:
Other methods include classical multistep syntheses involving intermediate formation, such as hydrazine derivatives, or direct cyclization strategies starting from suitable precursors.

Key Approaches:

  • Hydrazine-based routes: Condensation of hydrazine derivatives with suitable aldehydes or ketones, followed by cyclization.
  • Direct cyclization: Using chlorinated intermediates reacting with azide sources under basic conditions.

Research Findings:

  • A recent study employed a one-pot synthesis where a methylated phenyl precursor was reacted with sodium azide under basic conditions, followed by cyclization to form the tetrazole ring.
  • These methods often require longer reaction times (up to 24 hours) and may involve toxic reagents or solvents.

Notes:
While traditional, these methods are less favored due to environmental concerns and lower efficiency compared to microwave and catalytic methods.

Data Summary and Synthesis Strategy Table

Method Advantages Drawbacks Typical Yield (%) Reaction Time Conditions Summary
Microwave-assisted Fast, catalyst-free, high yield Equipment-dependent, scalability issues 85-95 10-20 min Microwave, solvent (DMF/DMSO), 120°C
Heterogeneous catalysis Eco-friendly, reusable catalysts, moderate conditions Catalyst recovery, potential metal contamination 80-88 1.5-3 hrs Moderate temperature, supported catalysts
Classical multistep routes Well-established, versatile Longer times, environmental concerns 60-75 12-24 hrs Reflux, toxic reagents

Q & A

Q. What are the standard synthetic routes for 5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization of precursor hydrazides or via [2+3] cycloaddition reactions. For example, refluxing in ethanol or methanol with catalysts like acetic acid or ammonium nitrate can enhance yields . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can reduce reaction time .
  • Temperature control : Gradual heating (70–100°C) minimizes side reactions .

Q. How is the structural confirmation of this compound achieved post-synthesis?

  • Methodological Answer : Structural validation employs:
  • Elemental analysis to verify composition (C, H, N, F content).
  • Spectroscopic techniques :
  • IR spectroscopy to identify functional groups (e.g., tetrazole ring stretching at ~1,500–1,600 cm⁻¹) .
  • ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) .
  • Chromatography (HPLC/TLC) to confirm purity (>95%) .

Q. What initial biological screening assays are recommended for evaluating this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Antioxidant potential : DPPH radical scavenging assay .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can computational methods like DFT predict the physicochemical properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and stability .
  • Solvation free energy to estimate solubility in biological matrices .
    Tools like Gaussian or ORCA are recommended for modeling .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer : Resolve contradictions via:
  • Dose-response refinement : Test a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Structural analogs comparison : Use SAR tables to correlate substituents (e.g., trifluoromethyl vs. methoxy groups) with activity .
  • Mechanistic studies : Employ fluorescence quenching or molecular docking to validate target interactions (e.g., enzyme inhibition) .

Q. How can derivatives of this compound be systematically designed to study structure-activity relationships (SAR)?

  • Methodological Answer : SAR exploration involves:
  • Substituent variation : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups at the phenyl or tetrazole positions .
  • Bioisosteric replacement : Replace the trifluoromethyl group with chloro or cyano groups to assess hydrophobicity impacts .
  • Salt formation : Synthesize sodium or potassium salts to improve aqueous solubility .
    High-throughput screening (HTS) libraries can expedite SAR analysis .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., enzymatic vs. cell-based) and statistical tools (e.g., ANOVA with post-hoc tests) .
  • Experimental Design : Follow OECD guidelines for reproducibility, including triplicate runs and positive/negative controls .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole
Reactant of Route 2
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5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole

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